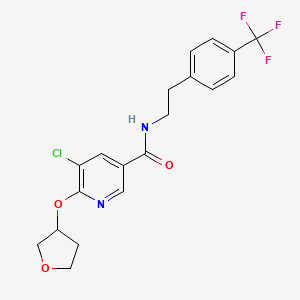![molecular formula C19H21ClN2O5 B2619445 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid CAS No. 1105639-00-6](/img/structure/B2619445.png)
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as ADAFA and belongs to the class of adamantane derivatives. ADAFA has been found to have a variety of biological and biochemical effects, making it a promising candidate for further research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid involves the reaction of 2-(Adamantan-1-yl)acetic acid with 2-chloro-5-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate and subsequent formylation of the amine group.
Starting Materials
Adamantane, Bromine, Sodium hydroxide, Ethyl acetate, Sodium bicarbonate, 2-(Adamantan-1-yl)acetic acid, Thionyl chloride, 2-chloro-5-nitrobenzoic acid, Dimethylformamide, Triethylamine, Sodium borohydride, Methanol, Formic acid
Reaction
Bromination of Adamantane to form 1-bromoadamantane, Reaction of 1-bromoadamantane with sodium hydroxide and ethyl acetate to form 1-adamantyl acetate, Hydrolysis of 1-adamantyl acetate with sodium hydroxide to form 2-(Adamantan-1-yl)acetic acid, Reaction of 2-(Adamantan-1-yl)acetic acid with thionyl chloride to form 2-(Adamantan-1-yl)acetyl chloride, Reaction of 2-(Adamantan-1-yl)acetyl chloride with 2-chloro-5-nitrobenzoic acid and triethylamine in dimethylformamide to form 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzoic acid, Reduction of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzoic acid with sodium borohydride in methanol to form 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzyl alcohol, Formylation of the amine group in 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzyl alcohol with formic acid to form 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid
Mécanisme D'action
The mechanism of action of ADAFA is not fully understood, but studies have shown that it can interact with specific proteins and enzymes in the body. ADAFA has been found to inhibit the activity of certain enzymes, which can lead to a decrease in the growth and proliferation of cancer cells. ADAFA has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that ADAFA has a variety of biochemical and physiological effects. ADAFA has been found to inhibit the growth of cancer cells in vitro and in vivo. ADAFA has also been found to have anti-inflammatory properties and can reduce the production of certain cytokines. Additionally, ADAFA has been found to inhibit the growth of bacteria, making it a potential candidate for use as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ADAFA in lab experiments is its ability to inhibit the growth of cancer cells. This property makes ADAFA a useful tool for studying the mechanisms of cancer growth and proliferation. Additionally, ADAFA has been found to have anti-inflammatory properties, which can be useful in studying the immune system. However, one of the limitations of using ADAFA in lab experiments is its potential toxicity. Studies have shown that ADAFA can be toxic to certain cells, and care must be taken when using this compound in experiments.
Orientations Futures
There are several future directions for research on ADAFA. One area of research is in the development of new anti-cancer drugs based on ADAFA. Researchers are also studying the potential use of ADAFA as an anti-inflammatory agent and as an antibacterial agent. Additionally, studies are being conducted to better understand the mechanism of action of ADAFA and its potential toxicity. Overall, ADAFA is a promising candidate for further research in the field of scientific research.
Applications De Recherche Scientifique
ADAFA has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that ADAFA has anti-cancer properties and can inhibit the growth of cancer cells. ADAFA has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of bacterial growth.
Propriétés
IUPAC Name |
2-(1-adamantyl)-2-[(2-chloro-5-nitrobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c20-15-2-1-13(22(26)27)6-14(15)17(23)21-16(18(24)25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,16H,3-5,7-9H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBGYFZSOEVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

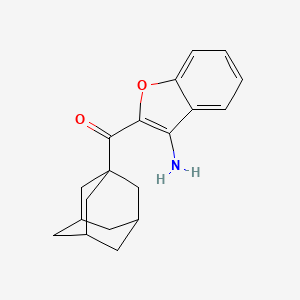
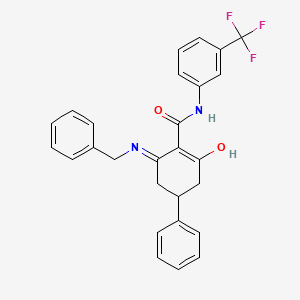
![3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2619370.png)
![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2619374.png)
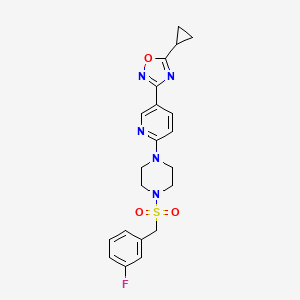
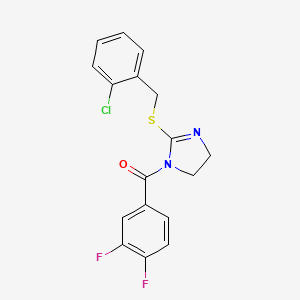
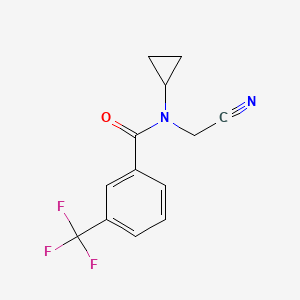
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2619379.png)
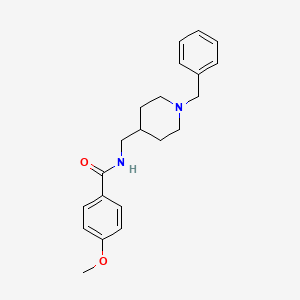
![1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2619381.png)
